Methylpiperidino pyrazole
Description
Contextualization of Dual Identity: 1-Methyl-4-phenylpyridinium (MPP+) and Methyl-piperidino-pyrazole (MPP) Dihydrochloride (B599025)
The shared abbreviation "MPP" necessitates a clear distinction between two molecules with divergent structures and biological effects.
1-Methyl-4-phenylpyridinium (MPP+) : This compound is a positively charged organic molecule, or cation. wikipedia.org It is the toxic metabolite of a precursor compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). wikipedia.orgplos.orgwikipedia.org In the brain, MPTP is converted by the enzyme monoamine oxidase B (MAO-B) into MPP+. wikipedia.orgwikipedia.orgnih.gov Its primary significance in research is its ability to selectively destroy dopamine-producing neurons, making it a critical tool for creating animal and cellular models of Parkinson's disease. wikipedia.orgtaylorandfrancis.comfrontiersin.org The mechanism of its toxicity involves being taken up by dopamine (B1211576) transporters into neurons, where it accumulates in mitochondria and inhibits Complex I of the electron transport chain, leading to energy depletion and cell death. plos.orgtaylorandfrancis.commdpi.comnih.gov
Methyl-piperidino-pyrazole (MPP) Dihydrochloride : This compound is a non-steroidal, pyrazole-based molecule. researchgate.netnih.gov It is recognized in research as a highly selective antagonist for Estrogen Receptor Alpha (ERα). researchgate.nethellobio.com It is often supplied and used in its dihydrochloride salt form for stability and solubility. Unlike MPP+, its research applications are primarily in endocrinology and cancer biology. It allows scientists to differentiate the biological roles of ERα from those of a related receptor, Estrogen Receptor Beta (ERβ), in various tissues. researchgate.net This selectivity is crucial for studying conditions like breast cancer, osteoporosis, and other estrogen-mediated processes. researchgate.net
Historical Trajectories of Research for Each Compound
The discovery and application of each "MPP" followed entirely separate historical paths driven by different scientific challenges.
Research History of 1-Methyl-4-phenylpyridinium (MPP+)
The neurotoxic properties of MPP+ were uncovered through a series of tragic events in the early 1980s. taylorandfrancis.com A group of individuals in California who injected a clandestinely synthesized opioid, an analog of meperidine, rapidly developed severe and irreversible symptoms of Parkinson's disease. wikipedia.orgtaylorandfrancis.com Investigation revealed that the illicit drug was contaminated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). wikipedia.orgnih.gov
This event sparked intense research, leading to several key discoveries:
Scientists quickly identified MPTP as the causative agent. nih.gov
Further studies demonstrated that the lipophilic MPTP crosses the blood-brain barrier and is then metabolized by MAO-B in glial cells to produce the active toxin, MPP+. plos.orgwikipedia.orgnih.gov
It was then established that MPP+ is the actual neurotoxin, which is selectively taken up by the dopamine transporter into dopaminergic neurons of the substantia nigra. taylorandfrancis.comfrontiersin.org
The mechanism of cell death was traced to MPP+'s inhibition of mitochondrial Complex I, a critical component of cellular energy production. taylorandfrancis.comnih.gov
This chain of discoveries was a watershed moment for neuroscience. It provided the strongest evidence for an environmental contribution to Parkinson's-like syndromes and supplied researchers with a reliable method to induce parkinsonism in laboratory animals, particularly primates and rodents. wikipedia.orgwikipedia.org This "MPTP model" reignited a field of research that had been somewhat dormant and remains a cornerstone for studying the pathophysiology of Parkinson's disease and for testing potential therapeutic interventions. wikipedia.orgparisbraininstitute.org
Research History of Methyl-piperidino-pyrazole (MPP) Dihydrochloride
The development of Methyl-piperidino-pyrazole (MPP) arose from a different scientific need: the desire for tools to dissect the distinct functions of estrogen receptor subtypes. For many years, estrogen's effects were thought to be mediated by a single receptor. The discovery of a second estrogen receptor, ERβ, in the 1990s, created the need for selective ligands that could activate or block one subtype without affecting the other.
This led to the era of Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen (B1202) and raloxifene, which have mixed agonist and antagonist effects depending on the tissue. wikipedia.orgwikipedia.orgnih.gov However, to truly isolate the function of ERα, a pure and highly selective antagonist was needed.
Researchers designed and synthesized a series of pyrazole (B372694) compounds, which were known to have a higher affinity for ERα over ERβ. researchgate.net By adding a specific basic side-chain to a pyrazole core, they converted an ERα agonist into a potent and selective ERα antagonist. nih.govresearchgate.net The most successful of these was Methyl-piperidino-pyrazole (MPP), which was reported in the early 2000s. researchgate.netresearchgate.net It demonstrated a binding affinity for ERα that was over 200 times greater than its affinity for ERβ. researchgate.nethellobio.comresearchgate.net This high selectivity has made MPP dihydrochloride an invaluable chemical probe for investigating the specific roles of ERα in breast cancer cell proliferation, uterine function, bone metabolism, and other physiological and pathological processes. researchgate.net
Data Tables
Table 1: Properties of 1-Methyl-4-phenylpyridinium (MPP+)
| Property | Description |
|---|---|
| Full Name | 1-Methyl-4-phenylpyridinium |
| Common Abbreviation | MPP+ |
| Chemical Class | Pyridinium cation, Organic molecule |
| Primary Research Area | Neuroscience, Parkinson's Disease Models |
| Mechanism of Action | Inhibitor of mitochondrial Complex I, leading to ATP depletion and selective destruction of dopaminergic neurons. wikipedia.orgtaylorandfrancis.comnih.gov |
| Origin | Active metabolite of the precursor compound MPTP. wikipedia.orgplos.org |
Table 2: Properties of Methyl-piperidino-pyrazole (MPP) Dihydrochloride
| Property | Description |
|---|---|
| Full Name | 4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-[2-(1-piperidinyl)ethoxy]phenyl]-1H-pyrazol-3-yl]-phenol dihydrochloride |
| Common Abbreviation | MPP Dihydrochloride |
| Chemical Class | Pyrazole derivative, Non-steroidal compound |
| Primary Research Area | Endocrinology, Oncology, Women's Health |
| Mechanism of Action | Highly selective antagonist of Estrogen Receptor Alpha (ERα), used to block its specific actions. researchgate.nethellobio.comselleckchem.com |
| Form | Commonly used as a dihydrochloride salt. |
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | MPTP |
| 1-Methyl-4-phenylpyridinium | MPP+ |
| 4-hydroxy-tamoxifen | 4-OHT |
| Bazedoxifene | |
| Dopamine | DA |
| Estradiol (B170435) | E2 |
| Fulvestrant | |
| Genistein | |
| Lasofoxifene | |
| Levodopa | L-DOPA |
| Liquiritigenin | Liq |
| Meperidine | |
| Methamphetamine | |
| Methyl-piperidino-pyrazole | MPP |
| Monoamine oxidase B | MAO-B |
| Ospemifene | |
| Paraquat (B189505) | |
| Propyl pyrazole triol | PPT |
| Raloxifene |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31/h5-16,33-34H,2-4,17-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLGPGWHIIHRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045817 | |
| Record name | Methylpiperidinopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289726-02-9, 2512204-77-0 | |
| Record name | Methylpiperidinopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLPIPERIDINOPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC6T7K8P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Research Perspectives on 1 Methyl 4 Phenylpyridinium Mpp+ Dihydrochloride: a Probe in Cellular Energetics and Neuronal Systems
Fundamental Mechanisms of Cellular Perturbation
The toxicity of MPP+ is primarily attributed to its profound effects on cellular energy metabolism and the generation of damaging reactive molecules. Once it enters the brain, MPTP is metabolized by monoamine oxidase B (MAO-B) in astrocytes to MPP+. wikipedia.orgnih.gov This toxic cation is then selectively taken up by dopaminergic neurons through the dopamine (B1211576) transporter (DAT). nih.govnih.gov Inside the neuron, MPP+ accumulates in the mitochondria, driven by the organelle's negative membrane potential, where it initiates a cascade of detrimental events. nih.govplos.org
Mitochondrial Electron Transport Chain Interactions
The primary intracellular target of MPP+ is the mitochondrial electron transport chain (ETC), a critical pathway for cellular energy production.
MPP+ is a potent and specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial ETC. wikipedia.orgontosight.aioup.com It binds to Complex I, obstructing the flow of electrons from NADH to coenzyme Q. nih.govmdpi.com This inhibition disrupts the entire process of oxidative phosphorylation. nih.gov Research has shown that chronic exposure of neuronal cells to low doses of MPP+ leads to a significant decrease in the expression of Complex I subunits. nih.govscienceopen.com The inhibition of Complex I by MPP+ is a key initiating event in its neurotoxic cascade.
The immediate consequence of Complex I inhibition by MPP+ is a severe depletion of cellular adenosine (B11128) triphosphate (ATP). wikipedia.orgplos.orgnih.gov By halting the electron flow through the ETC, MPP+ cripples the process of oxidative phosphorylation, which is the primary source of ATP in the cell. nih.gov This energy crisis affects numerous cellular processes that are vital for neuronal survival. The disruption of ATP production is a central element in the cell death cascade initiated by MPP+. wikipedia.org Some studies suggest that an increase in intracellular magnesium can help maintain ATP generation and protect neurons from MPP+ toxicity. researchgate.net
Complex I Inhibition Dynamics
Oxidative Stress Induction Pathways
Beyond crippling energy production, MPP+ is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these harmful molecules.
The inhibition of Complex I by MPP+ leads to the leakage of electrons from the ETC, which then react with molecular oxygen to form superoxide (B77818) radicals (O2•−), a primary type of reactive oxygen species (ROS). wikipedia.orgplos.orgspandidos-publications.com This initial burst of mitochondrial ROS can then trigger a "second wave" of ROS production by activating extramitochondrial enzymes like NADPH oxidase. nih.govresearchgate.netcapes.gov.br This cascade of ROS generation overwhelms the cell's antioxidant defenses, leading to widespread oxidative damage to lipids, proteins, and DNA. mdpi.com The generation of ROS is a critical component of MPP+-induced neuronal apoptosis. spandidos-publications.com
MPP+ significantly alters the redox state of the cell, pushing it towards a more oxidized environment. nih.gov This is not only due to the massive generation of ROS but also through the depletion of key antioxidant molecules. For instance, MPP+ toxicity is enhanced when glutathione (B108866) synthesis is inhibited. plos.org The cellular redox state can influence the activity of transporters involved in MPP+ uptake, and conversely, the presence of antioxidants can modulate MPP+-induced toxicity. nih.govnih.gov Studies have shown that MPP+ can specifically lead to the oxidation of mitochondrial thioredoxin (Trx2), a key redox-regulating protein, further contributing to mitochondrial oxidative stress. oup.com
Interactive Data Table: Effects of MPP+ on Cellular Parameters
| Parameter | Effect of MPP+ Treatment | Key Findings | References |
| Complex I Activity | Significant Inhibition | MPP+ directly binds to and blocks the function of Complex I of the electron transport chain. | wikipedia.orgontosight.ainih.govoup.commdpi.comnih.govscienceopen.com |
| ATP Levels | Depletion | Inhibition of oxidative phosphorylation leads to a drastic reduction in cellular ATP. | wikipedia.orgplos.orgnih.govresearchgate.net |
| ROS Production | Increased | Electron leakage from inhibited Complex I and activation of NADPH oxidase generates superoxide and other ROS. | wikipedia.orgplos.orgspandidos-publications.comnih.govresearchgate.netcapes.gov.brmdpi.com |
| Cellular Redox State | Shift to Oxidized State | Depletion of antioxidants like glutathione and oxidation of proteins like thioredoxin. | nih.govoup.complos.orgnih.govnih.gov |
Reactive Oxygen Species Generation Mechanisms
Cellular Uptake and Subcellular Localization Determinants
The selective toxicity of 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP, is largely dictated by its specific uptake and accumulation within particular cell types and organelles. This specificity is a critical factor in its utility as a research tool for studying neurodegenerative processes.
Dopamine Transporter-Mediated Internalization
The primary mechanism for MPP+ entry into dopaminergic neurons is through the dopamine transporter (DAT). plos.orgplos.org The structural similarity of MPP+ to dopamine allows it to be recognized and transported by DAT, leading to its concentration within these neurons. frontiersin.orgmdpi.com This selective uptake is a key reason for the specific damage observed in dopaminergic systems in experimental models. plos.orgtargetmol.com Studies have shown that the transport of MPP+ via DAT is a crucial step for its neurotoxic effects. nih.gov In fact, mutations in the dopamine transporter can alter the efficiency of MPP+ uptake. nih.gov
The process of DAT-mediated uptake is not passive; it is an active transport mechanism that can be influenced by various factors. For instance, some studies have explored how different compounds can modulate DAT activity and, consequently, MPP+ transport. frontiersin.org The internalization of MPP+ is a critical event, as it delivers the toxin to the intracellular environment where it can exert its detrimental effects. nih.gov
Mitochondrial Sequestration
Once inside the neuron, MPP+ is further concentrated within the mitochondria, driven by the organelle's negative membrane potential. plos.orgnih.gov This accumulation is a critical step in its mechanism of action, as it leads to the inhibition of complex I of the mitochondrial electron transport chain. plos.orgmdpi.com This inhibition disrupts ATP production and increases the generation of reactive oxygen species (ROS), ultimately leading to cellular dysfunction and death. plos.orgmdpi.com
The process of mitochondrial uptake is an active one, and recent research suggests a role for the sodium-calcium exchanger (NCX) in this process. nih.gov Specifically, mitochondrial NCX inhibitors have been shown to protect dopaminergic cells from MPP+ toxicity, likely by preventing its mitochondrial accumulation. nih.gov The sequestration of MPP+ within mitochondria is a key determinant of its toxicity, as it directly targets the cell's energy production machinery. mdpi.complos.org
Proteostatic Network Disturbances
The accumulation of MPP+ within neurons leads to significant disruptions in the cellular machinery responsible for maintaining protein homeostasis, known as the proteostatic network. This includes the pathways for protein degradation and the cellular stress response systems.
Protein Degradation Pathway Dysregulation
MPP+ has been shown to impair the function of the ubiquitin-proteasome system (UPS), a major pathway for the degradation of damaged or misfolded proteins. nih.govnih.govnih.gov This impairment can occur through both direct and indirect mechanisms. Studies have demonstrated that MPP+ can directly inhibit the enzymatic activities of the proteasome. nih.govntu.ac.uk Furthermore, the ATP depletion caused by MPP+'s inhibition of mitochondrial complex I also indirectly hampers the ATP-dependent processes of the UPS. nih.govnih.govntu.ac.uk
The consequences of UPS dysfunction are significant, leading to the accumulation of ubiquitinated proteins. frontiersin.orgnih.gov This accumulation of cellular debris can further exacerbate cellular stress. Research has also indicated that MPP+ can affect other protein degradation pathways, such as autophagy. unl.edu Some studies suggest a complex interplay between the UPS and autophagy in response to MPP+ toxicity. nih.gov For example, MPP+ has been found to impair autophagic flux, leading to the accumulation of autophagosomes. This dysregulation of protein degradation pathways is a key contributor to the neurotoxicity of MPP+. unl.eduresearchgate.net
Chaperone System Responses
In response to the cellular stress induced by MPP+, including the accumulation of misfolded proteins, cells activate their chaperone systems. Chaperones, also known as heat shock proteins (HSPs), are crucial for protein folding, refolding, and degradation.
Studies have shown that exposure to MPP+ can lead to an upregulation of certain heat shock proteins. For instance, an increased expression of Hsp60 has been observed in response to MPP+ treatment. d-nb.info Similarly, the induction of Hsp27 and Hsp70 has been noted, and pre-treatment that elevates these chaperones can offer protection against MPP+-induced cell death. researchgate.netportlandpress.comnih.gov This suggests that the chaperone response is a protective mechanism aimed at mitigating the damage caused by the toxin.
However, the response of the chaperone system to MPP+ can be complex and pathway-specific. For example, while MPP+ increases the phosphorylation of some proteins involved in the unfolded protein response (UPR), such as PERK and eIF2 alpha, it does not significantly induce other markers of UPR like BiP or processed Xbp1 mRNA, in contrast to other neurotoxins. nih.gov This indicates a more restricted UPR activation by MPP+. nih.gov Furthermore, some research indicates that MPP+ can actually reduce the expression of certain chaperones like BiP (also known as GRP78). researchgate.netmdpi.com The modulation of chaperone activity, therefore, represents a potential therapeutic target for mitigating MPP+-induced neurotoxicity. nih.govtandfonline.com
Molecular and Biochemical Interplay
The toxic effects of MPP+ stem from a complex interplay of molecular and biochemical events that disrupt cellular function. A central event is the inhibition of mitochondrial complex I, which has cascading consequences. This inhibition leads to a depletion of ATP, the cell's primary energy currency, and an increase in the production of reactive oxygen species (ROS). plos.orgnih.govfrontiersin.org The resulting energy failure and oxidative stress contribute significantly to the dysregulation of protein degradation pathways. nih.govntu.ac.uk
The ubiquitin-proteasome system (UPS), which is responsible for clearing damaged proteins, is particularly vulnerable. Its function is compromised not only by the lack of ATP but also by direct inhibition and oxidative damage to its components. nih.govntu.ac.uk This leads to an accumulation of misfolded and ubiquitinated proteins, a hallmark of cellular stress. frontiersin.orgnih.gov
Neurotransmitter System Modulations in Experimental Paradigms
Dopamine Homeostasis Alterations in Research Models
The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), serves as a critical tool in experimental models to investigate the mechanisms of dopaminergic neuron degeneration. frontiersin.orgnih.gov MPP+ is selectively taken up by dopaminergic neurons through the dopamine transporter (DAT), where it instigates a cascade of events that profoundly disrupt dopamine (DA) homeostasis. frontiersin.orgd-nb.info
In vitro studies using mouse midbrain neuronal cultures have demonstrated that exposure to MPP+ leads to a time-dependent decrease in intracellular DA levels, while concurrently increasing the concentration of extracellular DA. nih.gov This disruption is attributed to several factors. MPP+ inhibits the vesicular monoamine transporter (VMAT), which is responsible for sequestering cytosolic dopamine into synaptic vesicles, thereby compromising the storage of dopamine. nih.gov Furthermore, MPP+ has been shown to be a potent inhibitor of monoamine oxidase (MAO), particularly MAO-A, with an IC50 of approximately 1 μM. nih.gov This inhibition of DA's primary catabolic enzyme contributes to an accumulation of dopamine in the cytosol. nih.gov The elevated cytosolic dopamine can then be transported out of the cell, contributing to the observed increase in extracellular levels. nih.gov
Experiments using striatal slices from mice have shown that MPP+ initially causes a gradual decrease in stimulation-dependent DA release, which is then followed by a massive, non-exocytotic efflux of DA. nih.gov This massive release is dependent on the concentration of MPP+, temperature, and the activity of the dopamine transporter. nih.gov The accumulation of cytosolic dopamine is considered a key factor in the neurotoxicity mediated by MPP+, with a direct linear correlation observed between the dose of cytosolic dopamine and the extent of neurodegeneration. nih.gov
The table below summarizes the effects of MPP+ on dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in different cellular compartments of mouse primary dopaminergic neuronal cultures.
| Treatment | Cellular Compartment | Dopamine (DA) Level | 3,4-Dihydroxyphenylacetic Acid (DOPAC) Level |
| MPP+ | Intracellular | Decreased | Decreased |
| MPP+ | Extracellular | Increased | Decreased |
This table is based on findings from studies on mouse primary dopaminergic neuronal cultures where MPP+ exposure led to a time-dependent decrease in intracellular dopamine and a corresponding increase in extracellular dopamine. The decrease in DOPAC reflects the inhibition of monoamine oxidase by MPP+. nih.gov
Synaptic Transmission Dynamics in Experimental Systems
MPP+ significantly alters the dynamics of synaptic transmission, particularly in hippocampal circuits. Studies using acute hippocampal slices from mice have revealed a complex, dose-dependent modulation of excitatory synaptic transmission at the Schaffer collateral-CA1 synapses. nih.gov
Acute application of MPP+ initially elicits a transient facilitation of field excitatory post-synaptic potentials (fEPSPs), which is then followed by a sustained depression. nih.govfrontiersin.org The magnitude of this depression is concentration-dependent, with higher concentrations of MPP+ causing a more pronounced and less reversible reduction in the fEPSP slope. nih.govfrontiersin.org For instance, a 90-minute application of 100 μM MPP+ can decrease the fEPSP slope to approximately 22% of the baseline, with little recovery after washout. nih.gov
Furthermore, MPP+ affects short-term synaptic plasticity. It has been observed to significantly reduce paired-pulse facilitation (PPF), a form of short-term plasticity where the second of two closely spaced stimuli evokes a larger response than the first. nih.gov This reduction in PPF is sensitive to MPP+, being observed even at lower concentrations. nih.gov
The table below details the effects of different concentrations of MPP+ on hippocampal synaptic transmission.
| MPP+ Concentration | Effect on fEPSP Slope (after 90 min) | Reversibility (after wash-out) | Effect on Paired-Pulse Facilitation (PPF) |
| 10 μM | Decrease to ~78.6% | Partial Recovery | Reduced |
| 30 μM | Decrease to ~69.9% | Partial Recovery | Reduced |
| 100 μM | Decrease to ~22.0% | No Recovery | Reduced |
This table summarizes data from electrophysiological recordings in mouse hippocampal slices, demonstrating the dose-dependent effects of MPP+ on synaptic transmission. nih.gov
Signal Transduction Pathway Engagement
Calcium and Zinc Ion Signaling Dysregulation
A critical aspect of MPP+ induced neurotoxicity is the dysregulation of intracellular ion signaling, particularly that of calcium (Ca2+) and zinc (Zn2+). frontiersin.orguvic.ca It is now understood that MPP+ stimulates the production of reactive oxygen species (ROS) not by directly acting on mitochondria, but by elevating cytoplasmic Ca2+ levels. frontiersin.orguvic.ca
Experimental evidence from studies on SH-SY5Y neuroblastoma cells has shown that MPP+ treatment leads to a significant increase in intracellular Ca2+ concentration. frontiersin.orguvic.ca This rise in Ca2+ is a crucial mediator of the subsequent mitochondrial ROS production. Chelation of intracellular Ca2+ has been shown to completely abolish the ability of MPP+ to stimulate the generation of mitochondrial ROS. frontiersin.org
Interestingly, the exacerbation of mitochondrial ROS production by Ca2+ is not a direct effect but is mediated by zinc ions (Zn2+). frontiersin.orguvic.ca Ca2+ signals appear to depend on Zn2+ signals to amplify ROS production to cytotoxic levels. frontiersin.org The chelation of Zn2+ is as effective as Ca2+ chelation in suppressing MPP+-induced ROS production and subsequent cell death. frontiersin.org Further research indicates that Zn2+ promotes the escape of electrons from the mitochondrial respiratory chain, with a more pronounced effect on complex III, thereby generating mitochondrial ROS. frontiersin.orguvic.ca The effects of MPP+ on ROS production can be mimicked by a calcium ionophore and the effects of both MPP+ and the calcium ionophore can be replicated by a zinc ionophore, highlighting the sequential roles of these ions in the signaling cascade. frontiersin.orguvic.ca
NADPH Oxidase-2 (NOX2) and TRPM2 Channel Interplay
The MPP+-induced elevation of cytoplasmic Ca2+ is orchestrated through a cooperative interplay between NADPH oxidase-2 (NOX2) and the Transient Receptor Potential Melastatin 2 (TRPM2) channel. frontiersin.orguvic.ca These two components form a positive feedback loop that sustains each other's function. frontiersin.orguvic.ca
TRPM2 channels, which are permeable to Ca2+, require ROS for their activation. frontiersin.org Research has demonstrated that the ROS necessary for TRPM2 activation in the context of MPP+ exposure originates from NOX2. frontiersin.orguvic.ca MPP+ co-stimulates both NOX2 and the TRPM2 channel. The activation of NOX2 generates the initial ROS needed to open the TRPM2 channels, leading to Ca2+ influx. frontiersin.org
Inhibition of NOX2, either pharmacologically or through specific inhibitors, prevents the MPP+-induced rise in Ca2+, the subsequent production of ROS, and cell death. frontiersin.org Similarly, inhibiting TRPM2 channels also abolishes MPP+-induced mitochondrial ROS overproduction and cell death. frontiersin.orguvic.ca This indicates that the simultaneous activation of both NOX2 and TRPM2 is essential for MPP+ to generate the Ca2+ signals required for cytotoxic ROS production. frontiersin.org This signaling circuit, involving NOX2, TRPM2, Ca2+, and Zn2+, appears to be a distinct pathway triggered by pathogenic insults like MPP+. frontiersin.orguvic.ca
Methodological Approaches in Experimental Biology
The study of MPP+ dihydrochloride's effects on cellular and neuronal systems employs a variety of methodological approaches, ranging from in vitro cell culture models to in vivo animal studies.
In Vitro Models:
Cell Lines: Human neuroblastoma SH-SY5Y cells are widely used due to their dopaminergic characteristics and ease of culture. d-nb.infofrontiersin.org They serve as a common model to study MPP+-induced cytotoxicity, apoptosis, mitochondrial dysfunction, and ROS production. d-nb.infofrontiersin.org PC12 cells, derived from a rat pheochromocytoma, are another popular choice. d-nb.info
Primary Neuronal Cultures: Dissociated primary cultures of mesencephalic neurons, which contain dopaminergic neurons from the substantia nigra and ventral tegmental area, provide a more physiologically relevant model than cell lines. plos.org These cultures allow for the direct investigation of MPP+'s effects on mature, well-developed dopaminergic neurons. nih.gov
Organotypic Cultures: Organotypic cultures of the canine substantia nigra have been used to study the neuroprotective effects of various compounds against MPP+ toxicity in a system that maintains the three-dimensional structure and cellular interactions of the tissue. nih.gov
In Vivo Models:
Rodent Models: Mice and rats are frequently used to create animal models of Parkinson's disease by administering the precursor MPTP, which is metabolized to MPP+ in the brain. oup.com These models allow for the study of behavioral deficits, dopaminergic neuron loss, and the efficacy of potential neuroprotective agents. oup.compnas.org
Zebrafish Models: The transparency of zebrafish embryos and larvae makes them a valuable tool for in vivo imaging of dopaminergic neuron degeneration and assessing locomotor dysfunction following MPP+ exposure. d-nb.info
Common Assays and Techniques: The table below outlines some of the key experimental assays used to investigate the mechanisms of MPP+ toxicity.
| Parameter Measured | Experimental Technique/Assay | Description |
| Cell Viability/Toxicity | MTT Assay, LDH Assay, Trypan Blue Exclusion | These colorimetric and dye-based assays quantify the number of living or dead cells following MPP+ treatment. spandidos-publications.com |
| Apoptosis | TUNEL Assay, Caspase Activity Assays, Western Blot for apoptotic proteins (Bcl-2, Bax) | These methods detect DNA fragmentation and the activation of caspases, which are hallmarks of apoptosis. d-nb.infofrontiersin.org |
| Dopamine Levels | High-Performance Liquid Chromatography (HPLC) | HPLC is used to accurately measure the concentrations of dopamine and its metabolites in cell lysates and culture media. nih.govpnas.org |
| Mitochondrial Membrane Potential (ΔΨm) | Fluorescent Probes (e.g., TMRM, JC-1, MitoTracker Red) | These potentiometric dyes accumulate in mitochondria based on the membrane potential, and a decrease in fluorescence indicates mitochondrial depolarization. frontiersin.orgplos.orgplos.org |
| Reactive Oxygen Species (ROS) Production | Fluorescent Probes (e.g., DCFDA, MitoSOX Red) | These probes become fluorescent upon oxidation by ROS, allowing for the quantification of intracellular and mitochondrial ROS levels. frontiersin.orgnih.gov |
| Synaptic Transmission | Electrophysiology (e.g., Patch-Clamp, Field Potential Recordings) | These techniques are used to record fEPSPs, IPSCs, and other synaptic events to study the effects of MPP+ on synaptic function and plasticity. nih.gov |
In Vitro Cellular System Applications
The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), serves as a critical tool in neuroscience research. plos.org Its ability to selectively target and damage dopaminergic neurons makes it an invaluable molecule for modeling neurodegenerative conditions in various experimental settings. plos.orgresearchgate.net In vitro, MPP+ is widely used to investigate the molecular and cellular mechanisms underlying neuronal cell death. nih.govnih.govontosight.ai
Neuroblastoma Cell Line Models (e.g., SH-SY5Y)
The human neuroblastoma cell line, SH-SY5Y, is a popular and extensively utilized in vitro model in neurotoxicity studies due to its dopaminergic characteristics, including the expression of tyrosine hydroxylase and the dopamine transporter (DAT). researchgate.netfrontiersin.org These features make SH-SY5Y cells particularly relevant for studying the effects of dopaminergic neurotoxins like MPP+. researchgate.net
When exposed to MPP+, SH-SY5Y cells exhibit a range of cytotoxic effects that mimic those observed in neurodegenerative processes. nih.gov Research has shown that MPP+ induces a time- and concentration-dependent increase in DNA fragmentation, a hallmark of apoptosis, in these cells. nih.gov For instance, significant DNA fragmentation is observed after 48 to 72 hours of exposure to 500 μM MPP+. nih.gov This process is often accompanied by the activation of key apoptotic enzymes, such as caspase-3. nih.govfrontiersin.org
| Research Finding | Cell Line | Key Observations |
| MPP+ induces time- and concentration-dependent DNA fragmentation. | SH-SY5Y | Significant increase in DNA fragmentation after 48-72 hours with 500 μM MPP+. nih.gov |
| MPP+ activates caspase-3. | SH-SY5Y | Increased caspase-3 activity observed over 72 hours with 500 μM MPP+. nih.gov |
| MPP+ causes mitochondrial dysfunction. | SH-SY5Y | Inhibition of mitochondrial complex I, leading to decreased ATP and increased ROS. nih.govfrontiersin.org |
| MPP+ induces cytotoxicity and apoptosis. | SH-SY5Y | Confirmed by various assays, including MTT and TUNEL. frontiersin.org |
| Co-culture with MPP+-damaged SH-SY5Y cells inhibits T-cell proliferation. | SH-SY5Y & Jurkat | Conditioned media from MPP+-treated SH-SY5Y/U87 co-cultures inhibited Jurkat cell proliferation. nih.gov |
Primary Neuronal Culture Systems (e.g., Hippocampal, Midbrain Dopaminergic)
Primary neuronal cultures, particularly those derived from the midbrain and containing dopaminergic neurons, offer a more physiologically relevant model for studying the effects of MPP+ than cell lines. nih.govfrontiersin.org These cultures allow for the investigation of neurotoxin effects on neurons in a more native-like environment.
In primary midbrain dopaminergic neuronal cultures, MPP+ exposure leads to a dose-dependent death of tyrosine hydroxylase (TH)-positive neurons, the specific neuronal population affected in some neurodegenerative diseases. nih.gov The toxin disrupts dopamine homeostasis, causing a decrease in intracellular dopamine levels and an increase in extracellular dopamine. nih.gov This is attributed to MPP+'s effects on vesicular storage and dopamine transporter-mediated transport. nih.gov
Studies using primary cortical, striatal, and hippocampal neurons have also contributed to understanding the broader neurotoxic effects of MPP+. ubi.pt For example, in midbrain slice cultures, which preserve some of the local cellular architecture, resveratrol (B1683913) has been shown to protect dopaminergic neurons from MPP+-induced cytotoxicity. nii.ac.jp Furthermore, research on primary mesencephalic dopaminergic neurons has revealed that certain GPR139 agonists can protect against MPP+-mediated degeneration, highlighting potential neuroprotective pathways. frontiersin.org The mechanism of MPP+ toxicity in these primary cultures involves its uptake by the dopamine transporter (DAT), leading to the inhibition of mitochondrial complex I. frontiersin.org
| Research Finding | Culture System | Key Observations |
| MPP+ causes dose-dependent death of TH-positive neurons. | Primary Midbrain Dopaminergic Neurons | Disruption of dopamine homeostasis, with decreased intracellular and increased extracellular dopamine. nih.gov |
| GPR139 agonists protect against MPP+-induced degeneration. | Primary Mesencephalic Dopaminergic Neurons | Protection was concentration-dependent and could be blocked by a GPR139 antagonist. frontiersin.org |
| Resveratrol protects against MPP+ cytotoxicity. | Midbrain Slice Culture | Resveratrol inhibited MPP+-induced loss of dopaminergic neurons. nii.ac.jp |
| Conditioned medium from MPP+-treated neuronal cells is toxic to dopaminergic neurons. | Primary Neuron-Glia Cultures | The toxicity is mediated through microglial activation. oup.com |
In Vivo Experimental Animal Models for Mechanistic Elucidation
In vivo animal models are indispensable for understanding the systemic effects of MPP+ and its precursor, MPTP. researchgate.netresearchgate.net MPTP is used in these models because it can cross the blood-brain barrier, after which it is metabolized by monoamine oxidase B (MAO-B) in astrocytes to the active neurotoxin, MPP+. frontiersin.orgresearchgate.netresearchgate.net MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT). researchgate.netresearchgate.net
The administration of MPTP to animals, particularly mice and non-human primates, induces a phenotype that closely resembles human parkinsonism, including the progressive loss of dopaminergic neurons in the substantia nigra. researchgate.netnih.gov This makes the MPTP model a valuable tool for studying disease pathogenesis and for testing potential therapeutic interventions. researchgate.netresearchgate.netnih.gov
Mechanistic studies using these animal models have confirmed that MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, neuronal apoptosis. researchgate.netresearchgate.net The selective vulnerability of dopaminergic neurons is attributed to the high-affinity uptake of MPP+ through the DAT. frontiersin.org These models have been instrumental in exploring various aspects of neurodegeneration, including the roles of neuroinflammation, protein aggregation, and mitochondrial dysfunction. researchgate.net For instance, research in MPTP-treated mice has shown a decrease in tyrosine hydroxylase (TH) levels in the substantia nigra and striatum, indicative of dopaminergic neuron loss. researchgate.net
| Animal Model | Key Mechanistic Insights |
| Mice (e.g., C57BL/6) | MPTP is metabolized to MPP+, which is taken up by dopaminergic neurons via DAT, inhibits mitochondrial complex I, causes oxidative stress, and leads to apoptosis of dopaminergic neurons. researchgate.netresearchgate.net |
| Non-human Primates | MPTP induces a motor syndrome and pathology closely resembling human Parkinson's disease, providing a highly relevant model for preclinical studies. nih.gov |
| Zebrafish Larvae | MPP+ exposure leads to dopaminergic cell loss and locomotor deficits, offering a high-throughput model for neurotoxicity screening. mdpi.com |
| Rat | Used in studies to investigate the neuroprotective effects of various compounds against MPP+-induced toxicity. cm-uj.krakow.pl |
Comparative Analysis with Other Mitochondrial Toxins (e.g., Rotenone (B1679576), Paraquat)
Comparing the mechanisms of MPP+ with other mitochondrial toxins, such as rotenone and paraquat (B189505), provides valuable insights into the specific pathways of neurodegeneration. While all three are used to model neurodegenerative diseases, they exhibit distinct molecular mechanisms of action. nih.govnih.gov
Rotenone, like MPP+, is a potent inhibitor of mitochondrial complex I. frontiersin.orgnih.gov However, a key difference lies in their cellular uptake. Rotenone is highly lipophilic and can readily cross cell membranes, whereas MPP+ requires the dopamine transporter (DAT) for entry into dopaminergic neurons. frontiersin.orgnih.gov This distinction may explain some of the differences observed in their toxic profiles. frontiersin.org For example, in some studies, rotenone was found to be more potent in inducing cell death than MPP+. frontiersin.org
Paraquat, a widely used herbicide, is structurally similar to MPP+, which initially suggested a similar mechanism of action. nih.gov However, research has shown that paraquat is neither a substrate nor an inhibitor of the DAT. nih.gov Furthermore, its inhibitory effect on complex I is weak compared to MPP+ and rotenone. nih.gov Instead, paraquat's toxicity is thought to be primarily mediated through the generation of reactive oxygen species and the oxidation of cytosolic proteins. nih.gov In contrast, MPP+ and rotenone appear to exert their toxic effects mainly through the oxidation of mitochondrial proteins. nih.gov These differences are highlighted by studies showing that impairment of autophagy protects against paraquat- and MPP+-induced apoptosis but not against rotenone toxicity. researchgate.net
| Toxin | Primary Mechanism of Action | Cellular Uptake | Key Differentiator |
| MPP+ | Inhibition of mitochondrial complex I. ontosight.aifrontiersin.org | Requires dopamine transporter (DAT). frontiersin.orgnih.gov | Selective uptake into dopaminergic neurons. frontiersin.org |
| Rotenone | Potent inhibition of mitochondrial complex I. frontiersin.orgnih.gov | Lipophilic, readily crosses cell membranes. frontiersin.org | Does not require DAT for uptake. nih.gov |
| Paraquat | Primarily oxidative stress; weak inhibitor of complex I. nih.govnih.gov | Not a substrate for DAT. nih.gov | Toxicity is largely independent of complex I inhibition and DAT. nih.gov |
Research Perspectives on Methyl Piperidino Pyrazole Mpp Dihydrochloride: a Selective Estrogen Receptor Alpha Erα Antagonist
Estrogen Receptor Binding and Selectivity Profiles
The utility of MPP dihydrochloride (B599025) as a research compound is primarily defined by its specific and high-affinity binding to ERα, coupled with a clear discrimination from ERβ.
ERα Specificity and Affinity Characterization
MPP dihydrochloride is a potent and selective antagonist for the estrogen receptor (ER). medchemexpress.commedchemexpress.com It demonstrates a high affinity for ERα, effectively inhibiting the binding of the natural ligand, 17β-estradiol. selleckchem.comselleckchem.com Research indicates that MPP dihydrochloride is a silent antagonist, meaning it does not possess partial agonist activity. researchgate.net
Binding assays have quantified the high affinity of MPP dihydrochloride for ERα, with reported Ki values of approximately 2.7 nM. This strong binding affinity allows it to effectively compete with endogenous estrogens and other ligands for the ERα binding site. The selectivity of MPP for ERα is a key characteristic that makes it a valuable tool for distinguishing the specific roles of ERα in various biological processes. researchgate.netuzh.ch
Table 1: Binding Affinity of MPP Dihydrochloride for ERα
| Compound | Receptor Target | Binding Affinity (Ki) |
|---|---|---|
| MPP dihydrochloride | ERα | 2.7 nM |
Discriminatory Binding from ERβ
A defining feature of MPP dihydrochloride is its remarkable selectivity for ERα over ERβ. selleckchem.comselleckchem.com Studies have consistently shown that MPP dihydrochloride has a significantly lower affinity for ERβ, with a reported Ki value of 1800 nM. This translates to a selectivity ratio of over 200-fold for ERα compared to ERβ. selleckchem.comselleckchem.comresearchgate.netresearchgate.net This high degree of selectivity is crucial for researchers aiming to isolate and study the specific physiological and pathological functions mediated by ERα, without the confounding effects of ERβ modulation. researchgate.net The pyrazole (B372694) structure of MPP, with its specific side chain additions, is thought to contribute to this enhanced selectivity. researchgate.net
Table 2: Comparative Binding Affinities and Selectivity of MPP Dihydrochloride
| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (ERα/ERβ) |
|---|---|---|
| ERα | 2.7 nM | >200-fold |
| ERβ | 1800 nM |
Molecular Mechanisms of Receptor Modulation
The antagonistic action of MPP dihydrochloride is a result of its specific interactions with the ERα ligand-binding domain, leading to distinct conformational changes in the receptor.
Ligand-Receptor Interaction Dynamics
The binding of MPP dihydrochloride to ERα is a complex interplay of various non-covalent interactions that stabilize the ligand-receptor complex and dictate its antagonistic nature.
In silico docking studies have provided insights into the specific molecular interactions between MPP dihydrochloride and ERα. researchgate.netresearchgate.netnih.govresearchgate.net These studies suggest that MPP dihydrochloride forms two hydrogen bonds and three hydrophobic bonds with key amino acid residues within the ERα binding pocket. researchgate.netresearchgate.netnih.govresearchgate.net The identified residues involved in these interactions include Asp333, Leu159, Arg326, Asp329, and Gln351. researchgate.net The bulky side chain of MPP is thought to enhance binding affinity by stabilizing the complex through these hydrophobic interactions and hydrogen bonding.
Table 3: Predicted Molecular Interactions between MPP Dihydrochloride and ERα
| Interaction Type | Number of Bonds | Interacting ERα Residues |
|---|---|---|
| Hydrogen Bonds | 2 | Asp333, Gln351 |
| Hydrophobic Bonds | 3 | Leu159, Arg326, Asp329 |
The binding of MPP dihydrochloride to ERα induces significant conformational changes in the receptor. selleckchem.comselleckchem.com These structural alterations are fundamental to its antagonistic activity. Specifically, the binding of MPP alters the conformation of the receptor's binding site, which in turn inhibits the binding of 17β-estradiol. selleckchem.comselleckchem.com This antagonist-induced conformation prevents the necessary structural arrangement required for the recruitment of coactivators, thereby blocking the transcriptional activation of estrogen-responsive genes. researchgate.net It is this distinct conformational state, different from that induced by agonists, that defines MPP's role as a pure antagonist. researchgate.net
Hydrogen Bonding and Hydrophobic Interactions
Effects on Estrogen Receptor Phosphorylation
Methyl-piperidino-pyrazole (MPP) dihydrochloride, a potent and selective antagonist for estrogen receptor alpha (ERα), has been shown to influence the phosphorylation state of the receptor, a key step in regulating its activity. medchemexpress.comselleckchem.commedchemexpress.com Research indicates that MPP dihydrochloride can reduce the phosphorylation of ERα. medchemexpress.commedchemexpress.commdpi.com In studies using the RL95-2 human endometrial cancer cell line, treatment with 20 μM MPP dihydrochloride for 24 hours resulted in a decreased ratio of phosphorylated ERα (p-ERα) to total ERα. medchemexpress.commedchemexpress.com
Specifically, MPP dihydrochloride has been observed to reduce the phosphorylation of ERα at serine 167 (Ser167) in RL95-2 cells. mdpi.com This is significant as phosphorylation at different sites on the ERα can modulate its transcriptional activity and interaction with other proteins. The ability of MPP to decrease the p-ERα/ERα ratio suggests it can effectively dampen the activation of the receptor. medchemexpress.commedchemexpress.commdpi.com
Furthermore, in GH3 rat lactotroph cells, MPP dihydrochloride, as an ERα-specific antagonist, was shown to be involved in the signaling cascade initiated by epidermal growth factor (EGF). oup.com EGF treatment induced the phosphorylation of ERα at serine 118, an effect that is dependent on the Erk1/2 signaling pathway. oup.com The ability of MPP to block EGF-induced prolactin release in these cells implies an interaction with the phosphorylated form of ERα or a downstream consequence of its blockade. oup.com
It is noteworthy that while MPP dihydrochloride reduces ERα phosphorylation, it does not appear to affect the phosphorylation of other key signaling proteins like Akt, indicating a degree of specificity in its action. medchemexpress.commedchemexpress.commdpi.com This selective action on ERα phosphorylation is a critical aspect of its function as a receptor antagonist.
Modulation of Co-regulator Recruitment
The primary mechanism by which MPP dihydrochloride functions as an ERα antagonist involves altering the receptor's conformation upon binding. This conformational change is crucial in determining which co-regulator proteins are recruited to the receptor complex. selleckchem.com Co-regulators, which include co-activators and co-repressors, are essential for modulating the transcriptional activity of nuclear receptors like ERα.
When an agonist like 17β-estradiol binds to ERα, the receptor adopts a conformation that facilitates the recruitment of co-activators, leading to the transcription of target genes. In contrast, antagonists like MPP dihydrochloride induce a different conformational state. selleckchem.com This altered shape of the ligand-binding domain hinders the binding of co-activators and may instead promote the recruitment of co-repressors. nih.gov By preventing the association of co-activators, MPP effectively blocks the initiation of gene transcription that is normally stimulated by estrogens. This modulation of co-regulator recruitment is a fundamental aspect of its antagonist activity and its ability to inhibit estrogen-mediated cellular responses.
Cellular and Subcellular Responses in Research Models
Gene Expression Regulation Studies
MPP dihydrochloride has been demonstrated to influence the expression of key cell cycle regulatory proteins, notably CYCLIN D1 and p27. In human endometrial stromal cells (T-HESC) and St-T1b cells, the stimulatory effects of androstenediol (B1197431) on CYCLIN D1 expression and its inhibitory effect on p27 were counteracted by pretreatment with MPP dihydrochloride. uchile.clresearchgate.net Specifically, androstenediol treatment increased CYCLIN D1 protein levels by approximately 25% in T-HESC and 20% in St-T1b cells, an effect that was inhibited by MPP. uchile.cl Conversely, androstenediol decreased p27 protein content by about 15% in both cell lines, and this effect was also blocked by the presence of MPP. uchile.cl These findings suggest that the regulatory effects of androstenediol on these cell cycle proteins are mediated through ERα. uchile.clresearchgate.net
Similarly, in human LoVo colorectal cancer cells, estrogen and ER agonists were found to inhibit cell proliferation by increasing p27 protein levels and decreasing the expression of CYCLIN D1. wjgnet.com While this study did not directly use MPP, it highlights the canonical role of ER signaling in regulating these specific cell cycle proteins, a pathway that MPP is designed to inhibit. The upregulation of the tumor suppressor p27 and downregulation of the pro-proliferative CYCLIN D1 are consistent with the anti-proliferative effects observed with ERα antagonism.
Table 1: Effect of MPP Dihydrochloride on Cell Cycle Regulatory Protein Expression in Endometrial Cells An interactive data table summarizing the observed effects of MPP dihydrochloride on key cell cycle proteins in research models.
| Cell Line | Treatment | Effect on CYCLIN D1 | Effect on p27 | Reference |
| T-HESC | Androstenediol + MPP | Inhibition of androstenediol-induced increase | Inhibition of androstenediol-induced decrease | uchile.cl |
| St-T1b | Androstenediol + MPP | Inhibition of androstenediol-induced increase | Inhibition of androstenediol-induced decrease | uchile.cl |
Estrogen-Mediated Signaling Pathway Interrogation
MPP dihydrochloride has demonstrated significant anti-proliferative effects in various experimental cell lines by antagonizing ERα. In RL95-2 endometrial cancer cells, MPP showed antiproliferative activity at a concentration of 10 μM and decreased cell viability in a dose-dependent manner, with an IC50 value of 20.01 μM. medchemexpress.commdpi.commedchemexpress.com This effect is attributed to its ability to reverse the positive proliferative effects of beta-estradiol. medchemexpress.commedchemexpress.commedchemexpress.com
In ovarian cancer cell lines SKOV3 and OV2008, which express both ERα and ERβ, selective antagonism of ERα with MPP significantly suppressed cell growth. bioscientifica.com This study also found that treatment with MPP reduced the expression of phospho-AKT, indicating the involvement of the AKT signaling pathway in its anti-proliferative action. bioscientifica.com
Furthermore, in esophageal cancer cell lines OE33 and OE19, MPP induced a significant concentration-dependent inhibition of proliferation. nih.gov This anti-proliferative effect was associated with the induction of apoptosis. nih.gov In human breast cancer MCF-7 cells, MPP has been used to demonstrate the role of ERα in mediating the effects of other compounds. For instance, it enhanced the apoptosis induced by silibinin (B1684548), further implicating ERα blockade in the reduction of cancer cell proliferation. researchgate.netnih.gov
The anti-proliferative effects of MPP are not limited to cancer cells. In studies on vascular tone, MPP dihydrochloride attenuated the vessel relaxation mediated by an ERα agonist in mouse aortas, demonstrating its ability to block ERα-mediated signaling in non-cancerous tissues as well. physiology.org
Table 2: Anti-proliferative Effects of MPP Dihydrochloride in Various Cell Lines An interactive data table showcasing the impact of MPP dihydrochloride on proliferation across different experimental cell models.
| Cell Line | Cancer Type | Observed Effect | Key Findings | Reference(s) |
| RL95-2 | Endometrial Cancer | Antiproliferative, Decreased Viability | IC50 of 20.01 μM; reverses estradiol (B170435) effects. | medchemexpress.commdpi.commedchemexpress.com |
| SKOV3, OV2008 | Ovarian Cancer | Suppressed Cell Growth | Reduced phospho-AKT expression. | bioscientifica.com |
| OE33, OE19 | Esophageal Cancer | Inhibition of Proliferation | Concentration-dependent; induced apoptosis. | nih.gov |
| MCF-7 | Breast Cancer | Enhanced Apoptosis (with silibinin) | Blockade of ERα enhances cell death. | researchgate.netnih.gov |
Apoptotic Pathway Engagement (in experimental cell lines)
Methyl-piperidino-pyrazole (MPP) dihydrochloride, as a selective antagonist of Estrogen Receptor Alpha (ERα), has been instrumental in elucidating the role of this receptor in programmed cell death, or apoptosis. Research across various experimental cell lines demonstrates that MPP can induce apoptosis and enhance the pro-apoptotic effects of other therapeutic compounds, primarily by modulating ERα-dependent signaling.
In cancer cell research, MPP dihydrochloride has been shown to induce significant apoptosis in endometrial cancer cell lines. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eu Its mechanism often involves the downregulation of ERα signaling. For instance, studies in human breast cancer MCF-7 cells, which express high levels of ERα, show that MPP treatment can promote apoptosis induced by natural flavonoids like silibinin. scientificlabs.co.ukresearchgate.net Co-treatment with MPP and silibinin leads to enhanced apoptosis compared to silibinin alone, suggesting that blocking the ERα pathway is a key factor in the cell death mechanism. researchgate.net This enhancement is characterized by morphological changes typical of apoptosis and an increase in the sub-G1 cell population, indicative of DNA fragmentation. researchgate.net
Further investigations reveal that MPP's pro-apoptotic action can be linked to the mitochondrial pathway of apoptosis. In MCF-7 cells, the natural product yuanhuatine was found to induce mitochondrial dysfunction and apoptosis, an effect that was significantly amplified by the presence of MPP. thieme-connect.com This co-treatment led to a greater increase in the Bax/Bcl-2 ratio, a key regulator of mitochondrial membrane permeability, and enhanced cleavage of caspase-7 and PARP, which are downstream effectors of the apoptotic cascade. thieme-connect.com The involvement of the mitochondrial pathway is a common mechanism for many anticancer agents that aim to trigger tumor cell death. sgo-iasgo.com
The pro-apoptotic effect of MPP is not limited to breast cancer cells. In esophageal adenocarcinoma cell lines (OE33), MPP treatment resulted in a significant, concentration-dependent increase in caspase 3/7 activity, a hallmark of apoptosis. nih.gov In anterior pituitary cells, MPP was able to block the anti-apoptotic effects of a membrane-impermeable estradiol conjugate, leading to an increase in TUNEL-positive (apoptotic) lactotropes. plos.org This suggests that extranuclear ERα is involved in mediating rapid pro-apoptotic signals under certain conditions. plos.orgoup.com
Table 1: Effect of MPP Dihydrochloride on Apoptotic Markers in Experimental Cell Lines
| Cell Line | Co-treatment (if any) | Observed Apoptotic Effect | Reference |
|---|---|---|---|
| Endometrial Cancer Cells | --- | Induces significant apoptosis. | medchemexpress.commedchemexpress.commedchemexpress.com |
| MCF-7 (Breast Cancer) | Silibinin | Enhances silibinin-induced apoptosis; increases sub-G1 cell population. | researchgate.net |
| MCF-7 (Breast Cancer) | Yuanhuatine | Enhances yuanhuatine-induced mitochondrial dysfunction and apoptosis; increases Bax/Bcl-2 ratio; increases cleaved caspase-7 and PARP. | thieme-connect.com |
| OE33 (Esophageal Cancer) | --- | Increases caspase 3/7 activity. | nih.gov |
| Rat Anterior Pituitary Lactotropes | Estradiol-BSA | Blocks anti-apoptotic effect of estradiol, inducing apoptosis (TUNEL assay). | plos.org |
Neuroendocrine Signaling Systems
MPP dihydrochloride is a critical tool for dissecting the role of ERα in the complex regulation of neuroendocrine signaling systems. These systems govern a wide range of physiological processes, including reproduction, stress, and metabolism, often through hormonal cascades originating in the hypothalamus and pituitary gland.
A key area of investigation is the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. The release of gonadotropin-releasing hormone (GnRH) from the hypothalamus is a central event in this axis, and its regulation by estrogens is complex, involving both negative and positive feedback loops. nih.govoup.com Studies have utilized MPP to demonstrate that ERα is the specific receptor mediating many of these effects. For example, in research on the environmental estrogen bisphenol A (BPA), MPP was used to show that BPA's ability to enhance kisspeptin (B8261505) expression in the anteroventral periventricular nucleus (AVPV) of female mice is dependent on ERα activation. bioscientifica.com By blocking this effect, MPP also prevented the subsequent BPA-induced increase in Gnrh mRNA, luteinizing hormone (LH), and estradiol levels, confirming the critical role of ERα in this signaling pathway. bioscientifica.com
MPP has also been employed in studies of pituitary gland function. It has been used to treat pituitary glands in culture to investigate the secretion of hormones like LH. sigmaaldrich.comsigmaaldrich.com In primary cultures of anterior pituitary cells from rats, MPP was shown to block the pro-apoptotic effects of an estradiol conjugate on lactotropes, indicating that membrane-associated ERα is involved in regulating cell fate within the pituitary. plos.orgnih.gov This highlights the role of ERα not just in hormone secretion but also in the cellular plasticity of the gland.
Furthermore, research into the neuroendocrine control of behavior and memory has benefited from the use of MPP. In studies on the basolateral amygdala (BLA), a brain region crucial for emotional memory, MPP was used to demonstrate that estradiol signaling via ERα is necessary for the recall of extinction memory for heroin-conditioned cues in male rats. nih.gov This sex-specific role highlights the nuanced function of ERα in different brain regions and behaviors. While some in vivo studies note that MPP can act as a selective estrogen receptor modulator (SERM) with mixed agonist/antagonist properties, its antagonist activity is generally predominant and effective in blocking ERα-mediated neuroendocrine processes. nih.gov
In Vitro and Ex Vivo Model System Applications
MPP dihydrochloride is extensively used as a selective ERα antagonist in a variety of cancer cell line models to investigate the molecular mechanisms underlying the ERα signaling pathway. mdpi.com Its specificity allows researchers to isolate the effects of ERα from those of ERβ or other estrogen-responsive receptors like GPR30.
In breast cancer research, the MCF-7 cell line, which is ERα-positive, is a common model. scientificlabs.co.uk In these cells, MPP is used to confirm that the effects of certain compounds are mediated through ERα. For example, MPP enhanced the apoptosis induced by silibinin and yuanhuatine, confirming that the anti-cancer action of these agents involves the inhibition of the ERα pathway. researchgate.netthieme-connect.com It has also been used to show that the downregulation of polyamine oxidase (PAOX) expression by estradiol (E2) is not mediated by ERα, as MPP did not block this effect. mdpi.com
In the context of endometrial cancer, cell lines such as RL95-2, Ishikawa, and KLE have been used in studies with MPP. medchemexpress.commedchemexpress.euthno.org MPP has been shown to have antiproliferative activity and induce apoptosis in these cells. medchemexpress.commedchemexpress.com In RL95-2 cells, MPP treatment decreased cell viability and reduced the phosphorylation of ERα without altering Akt phosphorylation, indicating a specific action on the receptor's activation state. medchemexpress.com In Ishikawa cells, MPP was used alongside other receptor antagonists to demonstrate that the effects of bisphenols on the estrogen receptor signaling pathway were specifically antagonized by blocking ERα. mdpi.com Similarly, in another study using Ishikawa and KLE cells, MPP was used as a control to show that estrogen's regulation of miR-765/PLP2 levels occurred through ERβ, as MPP failed to reverse the effect. thno.org
Beyond breast and endometrial cancers, MPP has been applied to other cancer types. In esophageal adenocarcinoma cell lines (OE33 and OE19), MPP induced a concentration-dependent inhibition of proliferation and promoted apoptosis, suggesting that ERα signaling is involved in esophageal cancer progression. nih.gov
Table 2: Applications of MPP Dihydrochloride in Cancer Cell Line Models
| Cell Line | Cancer Type | Purpose of MPP Use | Key Finding | Reference(s) |
|---|---|---|---|---|
| MCF-7 | Breast | ERα antagonism | Enhances apoptosis by silibinin and yuanhuatine by blocking ERα. | researchgate.netthieme-connect.com |
| RL95-2 | Endometrial | ERα antagonism | Shows antiproliferative activity; reduces ERα phosphorylation. | medchemexpress.com |
| Ishikawa, KLE | Endometrial | ERα-specific blockade | Confirms that estrogen and bisphenol effects are mediated by specific ER subtypes. | thno.orgmdpi.com |
| OE33, OE19 | Esophageal | ERα antagonism | Inhibits proliferation and induces apoptosis. | nih.gov |
Organotypic cultures provide a valuable intermediate between in vitro cell lines and in vivo models, preserving some of the three-dimensional architecture and cellular heterogeneity of the original tissue. MPP dihydrochloride has been effectively utilized in these systems to study the function of ERα in a more physiologically relevant context.
Endometrial ex vivo organ cultures (EVOCs) have been used to investigate the role of steroid hormones in modulating the tissue's response to pathogens. In a study using bovine endometrial EVOCs, MPP was used to pre-treat the cultures to antagonize ERα. bioscientifica.com This allowed researchers to determine that the innate immune response to E. coli or lipopolysaccharide (LPS), as measured by cytokine and chemokine secretion, was not directly affected by estradiol acting through ERα under the experimental conditions. bioscientifica.com
In studies of the anterior pituitary gland, organ cultures have been essential for understanding the local regulation of hormone production and cell populations. sigmaaldrich.comugap.fr Researchers have used MPP in primary cultures of rat anterior pituitary cells to probe the mechanisms of estrogen-induced apoptosis. plos.orgnih.gov These experiments demonstrated that a membrane-impermeable form of estradiol could induce apoptosis in lactotropes and that this effect was blocked by MPP. This provided strong evidence for the involvement of a membrane-associated form of ERα in mediating rapid, non-genomic estrogenic signals that control cell fate within the pituitary gland. plos.orgnih.gov
MPP dihydrochloride has become a key pharmacological tool in neuronal electrophysiology to investigate the role of ERα in synaptic plasticity, the cellular basis of learning and memory. These studies have revealed sex-specific mechanisms in how estrogens modulate neuronal function.
A significant body of research has focused on long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. In the hippocampus, a critical brain region for memory, MPP has been used to show that the mechanisms underlying LTP are sexually dimorphic. In slices from female rodents, bath application of MPP prevented or significantly reduced LTP at synapses between the hippocampus and the nucleus accumbens (Hipp→NAc) and at the Schaffer collateral-CA1 (S-C) synapses. jneurosci.orgbiorxiv.orgnih.gov In contrast, MPP had no effect on LTP in male rodents at these same synapses, indicating that ERα activation is required for LTP induction specifically in females. jneurosci.orgnih.gov
These electrophysiological experiments often combine MPP with antagonists for other receptors to dissect the signaling cascade. For example, studies in female mice showed that LTP at Hipp→NAc synapses is dependent on L-type voltage-gated Ca2+ channels and ERα, but not NMDA receptors, which are required in males. jneurosci.orgbiorxiv.org This demonstrates a fundamental difference in the molecular machinery of synaptic plasticity between sexes, with ERα playing a central role in the female pathway.
The use of MPP extends to studies of different hippocampal pathways, such as the medial perforant path (MPP) input to the dentate gyrus (DG), which is crucial for encoding spatial information. nih.goveneuro.orgfrontiersin.orgoperamedphys.org While the acronym "MPP" can refer to both the chemical and the pathway, context in electrophysiological studies clarifies its use as the ERα antagonist to probe estrogen's role in the plasticity of these specific circuits. nih.gov
Organotypic Cultures (e.g., Endometrial Ex Vivo Organ Cultures, Pituitary Glands)
Structural Analogs and Structure-Activity Relationship Investigations
The development of MPP dihydrochloride is a prime example of structure-activity relationship (SAR) studies aimed at creating receptor-selective ligands. MPP was derived from methyl-pyrazole-triol (MPT), a compound that is an ERα-selective agonist. sigmaaldrich.comresearchgate.net The key structural modification was the addition of a basic piperidinoethoxyphenol side chain through an ether linkage. This addition successfully converted the pyrazole core from an agonist to a potent and selective ERα antagonist. researchgate.netresearchgate.net This design was based on the structures of other non-steroidal antiestrogens, which often feature a similar basic side chain. researchgate.net
Despite its high selectivity and antagonist activity in vitro, a significant challenge with MPP emerged during in vivo studies. It was discovered that MPP can undergo metabolic cleavage of the ether-linked basic side chain. researchgate.net This metabolic breakdown effectively reverts MPP back to its parent compound, MPT, which is an ERα agonist. researchgate.net This finding explained unexpected estrogenic effects observed in some in vivo experiments and highlighted a limitation of MPP for certain systemic applications.
This discovery spurred further SAR investigations to develop novel MPP analogs that would be resistant to metabolic cleavage. One such analog is methyl-piperidinopropyl pyrazole (MPrP), which features a more stable propyl linkage for the basic side chain instead of the ether linkage. researchgate.net This modification was designed to prevent metabolic breakdown while retaining the high affinity and antagonist selectivity for ERα. researchgate.net Further research has focused on creating conformationally constrained analogs of MPP to transform its selective estrogen receptor modulator (SERM) characteristics into full antagonist activity, which could improve therapeutic safety profiles. nih.gov These ongoing efforts to refine the structure of MPP derivatives underscore the importance of SAR in developing precise pharmacological tools and potential therapeutics.
Design and Synthesis of Derivatives
The development of derivatives of Methyl-piperidino-pyrazole (MPP) has been a strategic effort to enhance its properties as a selective estrogen receptor alpha (ERα) antagonist. A key focus has been to address the potential for in vivo metabolic cleavage of the basic side chain, which could convert the antagonist back into an agonist.
A significant modification involves the synthesis of Methyl-piperidinopropyl-pyrazole (MPrP), an analog of MPP. nih.govresearchgate.net In MPrP, the N-piperidinylethoxy moiety of MPP is replaced with an N-piperidinylpropyl group. nih.govnih.gov This alteration is designed to prevent the metabolic cleavage that could regenerate the ERα agonist, methyl-pyrazole-triol (MPT). nih.govresearchgate.net The synthesis of MPrP and other analogs demonstrates a targeted approach to improve the stability and maintain the desired antagonist activity of the parent compound. nih.gov
Another avenue of research has focused on creating conformationally constrained derivatives of MPP. nih.gov The rationale behind this approach is that structural rigidification can transform selective estrogen receptor modulators (SERMs) into full antagonists. nih.gov This has led to the synthesis of 7-methoxy-3-(4-methoxyphenyl)-4,5-dihydro-2H-benzo[g]indazoles and their corresponding biphenolic counterparts, which are the anticipated active metabolites. nih.gov
The general strategy for creating these ERα-selective antagonists involves adding basic side-chains, commonly found in nonsteroidal antiestrogens, to pyrazole compounds that already exhibit a higher binding affinity for ERα over ERβ. oup.comoup.com Researchers have investigated various basic side-chain substituents on different alkyl-triaryl-substituted pyrazoles to identify the most effective and selective compounds. oup.comoup.com
ERα Antagonist Activity and Specificity of Analogs
The antagonist activity and specificity of MPP and its analogs are primarily evaluated through their interaction with estrogen receptors alpha (ERα) and beta (ERβ). MPP itself is a pyrazole compound with a basic side chain that confers its ERα antagonist properties. researchgate.net It demonstrates a significantly higher binding affinity for ERα, with some reports suggesting a 200-fold greater affinity for ERα compared to ERβ. researchgate.net
The development of analogs like Methyl-piperidinopropyl-pyrazole (MPrP) was driven by the need to eliminate potential in vivo agonist activity. nih.govnih.gov While MPP is an effective ERα antagonist in vitro, it has shown some agonist effects in animal models, possibly due to metabolic cleavage of its side chain. nih.govnih.gov MPrP, with its modified side chain, was designed to be resistant to this cleavage. nih.govnih.gov
The selectivity of these basic side-chain (BSC) pyrazoles for ERα correlates well between their binding affinity and their potency as antagonists. oup.comoup.com These compounds are designed to be inactive on their own and to only antagonize the stimulation of ERα by estradiol. oup.comoup.com This is in contrast to other antiestrogens like tamoxifen (B1202) and ICI 182,780, which suppress the activity of both ERα and ERβ. oup.comoup.com
Further research into conformationally constrained derivatives has identified a 4-nitrophenyl derivative as having a balanced profile in terms of in vivo anti-uterotrophic potential. nih.gov The corresponding active metabolite of this derivative has shown cytotoxicity against ER+ breast cancer cell lines. nih.gov The structure-activity relationship studies indicate that the presence of two nearby rings and oxygen and nitrogen atoms in the side chain are important for antagonist activity. scispace.com
Advanced Methodologies and Future Research Directions
Omics-Based Approaches in Compound-Induced Cellular Perturbations
Omics technologies, which encompass the large-scale study of biological molecules, have revolutionized the way researchers analyze the complex responses of cells to chemical compounds like MPP dihydrochloride (B599025). nih.gov These approaches, including proteomics and transcriptomics, allow for a holistic view of the cellular perturbations, moving beyond single-target analyses to capture systems-level changes in genes, proteins, and metabolites. nih.gov By integrating data from these different regulatory layers, a more complete picture of a compound's impact and the signaling networks involved can be constructed. nih.gov
Proteomic profiling enables the large-scale identification and quantification of proteins, providing a direct snapshot of the cellular machinery's response to a given stimulus. Techniques such as Thermal Proteome Profiling (TPP) can detect changes in protein thermal stability across the proteome, revealing not only alterations in protein abundance but also changes in protein state, such as ligand binding or post-translational modifications. biorxiv.org This method can identify proteins that are directly or indirectly affected by a compound. biorxiv.org For instance, applying TPP to cells treated with MPP dihydrochloride could reveal its engagement with the estrogen receptor alpha (ERα) and uncover downstream proteins whose stability and function are altered.
Quantitative proteomic approaches, often utilizing mass spectrometry, can precisely measure changes in protein levels following compound exposure. nih.gov In the context of MPP dihydrochloride, proteomic studies could identify the upregulation or downregulation of specific proteins involved in pathways it modulates, such as apoptosis and cell proliferation. researchgate.netresearchgate.net For example, studies have shown that MPP dihydrochloride can reduce the phosphorylation of ERα without altering Akt phosphorylation, an effect that can be quantified through proteomic analysis. medchemexpress.com
Table 1: Potential Protein Targets and Pathways for Proteomic Investigation of MPP Dihydrochloride
| Category | Protein/Pathway | Potential Role in MPP Dihydrochloride Action | Research Technique |
|---|---|---|---|
| Direct Target | Estrogen Receptor α (ERα) | MPP dihydrochloride is a selective antagonist; proteomics can confirm target engagement and changes in post-translational modifications like phosphorylation. medchemexpress.com | Thermal Proteome Profiling (TPP), Western Blot, Mass Spectrometry |
| Apoptosis Pathway | Bcl-2 family, Caspases | MPP dihydrochloride induces apoptosis in certain cancer cells; proteomics can quantify changes in key apoptotic regulators. researchgate.netmedchemexpress.com | Quantitative Proteomics, Apoptosis Antibody Arrays |
| Cell Cycle Control | Cyclins, CDKs, p21 | As an anti-proliferative agent, MPP dihydrochloride is expected to alter the expression of cell cycle proteins. medchemexpress.com | Quantitative Proteomics |
| Signaling Pathways | Akt, MAPK | Investigating the specificity of MPP dihydrochloride's action by profiling key signaling cascades. medchemexpress.comresearchgate.net | Phospho-proteomics, Mass Spectrometry |
Transcriptomic Analyses
Transcriptomic analysis provides a genome-wide view of how a compound alters gene expression. This is crucial for understanding the primary and secondary effects of MPP dihydrochloride on cellular function. By using techniques like RNA sequencing (RNA-seq) or microarrays, researchers can identify entire networks of genes whose transcription is modulated by the compound. plos.orgtandfonline.com
MPP dihydrochloride, as a selective ERα antagonist, is known to suppress the transcriptional activity mediated by this receptor. researchgate.netnih.gov Transcriptomic studies can precisely map this inhibition. For example, research has shown that MPP dihydrochloride can block the estradiol-induced binding of ERα to the promoter regions of target genes, thereby suppressing their expression. researchgate.net In studies on atopic dermatitis models, MPP was used to specifically downregulate the expression of the estrogen receptor 1 (ESR1) gene. sums.ac.ir Comprehensive transcriptomic analyses of cells treated with MPP dihydrochloride would provide an unbiased list of regulated genes, offering insights into the full spectrum of its biological effects and confirming its selectivity. tandfonline.com
Table 2: Gene Expression Changes Modulated by MPP Dihydrochloride
| Gene Target | Biological Process | Effect of MPP Dihydrochloride | Experimental Context |
|---|---|---|---|
| ESR1 | Estrogen Signaling | Downregulation of mRNA expression. sums.ac.ir | DNCB-induced atopic dermatitis model in mice. sums.ac.ir |
| ApoE Receptors (e.g., Lrp1, Vldlr) | Neuronal lipid metabolism | Suppression of estradiol-induced gene expression. researchgate.net | Investigation of ERα signaling in neurons. researchgate.net |
| Th2 Cytokines (e.g., IL-4, IL-5) | Immune Response | Inhibition of DNCB-induced production. sums.ac.ir | DNCB-induced atopic dermatitis model in mice. sums.ac.ir |
| Proliferation-related genes (e.g., Ki-67, CyclinD1) | Cell Proliferation | Potential modulation through ERα antagonism. researchgate.net | In silico analysis of estrogen receptor modulation. researchgate.net |
Advanced Imaging Techniques for Subcellular Dynamics
Visualizing the spatiotemporal dynamics of cellular processes is key to understanding how compounds like MPP dihydrochloride function. f1000research.com Advanced imaging techniques, particularly super-resolution microscopy (SRM), have surpassed the diffraction limit of conventional light microscopy, enabling the visualization of subcellular structures with unprecedented detail. nih.govnih.govnoaa.gov
Methods such as Stimulated Emission Depletion (STED) microscopy and Structured Illumination Microscopy (SIM) can be employed to track the localization and trafficking of ERα in response to MPP dihydrochloride treatment in living cells. nih.govfrontiersin.org These techniques could reveal, for instance, whether the antagonist prevents the translocation of ERα to the nucleus or alters its distribution within membrane microdomains. plos.org The fast imaging speeds of SIM make it particularly suitable for capturing the rapid dynamics of such processes. nih.gov Furthermore, two-photon microscopy allows for deep-tissue imaging, which could be applied in in vivo or organoid models to study the effects of MPP dihydrochloride in a more physiologically relevant context. frontiersin.org
Table 3: Application of Advanced Imaging Techniques to MPP Dihydrochloride Research
| Imaging Technique | Principle | Potential Application for MPP Dihydrochloride | Reference |
|---|---|---|---|
| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, providing optical sectioning and increased contrast. | Visualizing the subcellular localization of ERα and downstream signaling proteins. | frontiersin.org |
| Super-Resolution Microscopy (SRM) | A family of techniques that bypass the diffraction limit of light. | Tracking drug dynamics at the subcellular level to elucidate mechanisms of action. | nih.govnih.govnoaa.gov |
| Stimulated Emission Depletion (STED) | Uses two laser beams to achieve sub-diffraction resolution, ideal for identifying distinct subcellular structures. | High-resolution mapping of ERα clusters and their interaction with other proteins following MPP dihydrochloride treatment. | nih.gov |
| Structured Illumination Microscopy (SIM) | Uses patterned illumination to achieve a two-fold resolution increase; well-suited for live-cell imaging. | Observing the real-time dynamics of ERα trafficking and its inhibition by MPP dihydrochloride. | f1000research.comnih.gov |
| Two-Photon Microscopy | Uses non-linear excitation to enable deeper imaging into scattering tissue. | Studying the effects of MPP dihydrochloride in 3D engineered tissues or animal models. | frontiersin.org |
Computational Modeling and Molecular Dynamics Simulations
Computational approaches, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between small molecules and their protein targets at an atomic level. researchgate.net These in silico methods have been instrumental in elucidating the binding mechanism of MPP dihydrochloride to its target, ERα. nih.govresearchgate.net
Molecular docking studies predict the preferred binding orientation of MPP dihydrochloride within the ligand-binding pocket of ERα. nih.gov These models have shown that MPP dihydrochloride interacts with key amino acid residues, such as Asp333 and Arg326, through hydrogen bonds and hydrophobic interactions. researchgate.net MD simulations build upon these static models by simulating the movement of atoms over time, providing insights into the conformational changes induced by ligand binding and the stability of the protein-ligand complex. researchgate.net Simulations have suggested that when MPP dihydrochloride binds to ERα, it induces a conformational change that allosterically inhibits the binding of the natural ligand, 17β-estradiol, even though their binding sites are distinct. nih.gov These computational models are essential for rational drug design and for interpreting experimental data. nih.gov
Table 4: Summary of Molecular Modeling Studies on MPP Dihydrochloride and ERα
| Modeling Technique | Key Findings | Interacting ERα Residues | Reference |
|---|---|---|---|
| Molecular Docking | Predicts binding mode and affinity. Shows MPP dihydrochloride interacts with ERα via hydrogen and hydrophobic bonds. | Asp333, Leu159, Arg326, Asp329, Gln351 | researchgate.netresearchgate.net |
| Molecular Dynamics Simulation | Reveals that MPP dihydrochloride binding induces a conformational change in ERα. This change is proposed to inhibit the binding of 17β-estradiol. | Not specified in detail, but simulates the dynamics of the entire complex. | researchgate.netnih.gov |
| Interaction Analysis | Shows that the interaction sites for MPP dihydrochloride and 17β-estradiol on ERα are different. | Not applicable | nih.gov |
Development of Novel Research Probes and Tools
MPP dihydrochloride itself is a critical research tool, serving as a highly selective pharmacological probe to investigate the specific functions of ERα in a multitude of biological systems. sigmaaldrich.com Its high affinity and over 200-fold selectivity for ERα over ERβ allow researchers to dissect the distinct roles of these two estrogen receptor subtypes in processes ranging from neuroprotection to cancer cell proliferation. nih.govnih.gov
Beyond the use of MPP dihydrochloride as a tool, ongoing research focuses on developing novel probes for pathways and molecules associated with its activity. For example, in Parkinson's disease models where the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is used, researchers have developed novel two-photon fluorogenic probes to visualize specific reactive oxygen species like peroxynitrite. researching.cn While MPP+ is a different compound, the development of such sophisticated chemical tools exemplifies the type of innovation that can be applied to study the downstream cellular stress pathways that might be modulated by MPP dihydrochloride in different contexts. The creation of fluorescently labeled or biotinylated derivatives of MPP dihydrochloride could also provide powerful new reagents for imaging and affinity-based proteomics studies, enabling more direct visualization and identification of its binding partners and cellular fate.
Table 5: Compound Names
| Compound Name | Abbreviation/Synonym |
|---|---|
| 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylet hoxy)phenol]-1H-pyrazole dihydrochloride | MPP dihydrochloride |
| 17β-estradiol | E2, beta-estradiol |
| 1-methyl-4-phenylpyridinium | MPP+ |
| Propylpyrazole-triol | PPT |
| Diarylpropionitrile | DPN |
| α-solanine | Not applicable |
Q & A
Q. How to determine the optimal concentration range of MPP dihydrochloride for in vitro cell viability assays?
- Methodological Answer : Conduct dose-response studies using concentrations spanning 10–25 μM, monitoring cell index changes over 0–96 hours via impedance-based assays. Use time-lapse data to identify IC50 values and non-toxic thresholds. For example, 25 μM MPP dihydrochloride reduced cell index by ~50% at 72 hours in RL95-2 endometrial cancer cells . Validate results with complementary assays like LIVE/DEAD staining .
Q. What is the mechanism of action of MPP dihydrochloride as an ERα antagonist?
- Methodological Answer : Assess ERα antagonism by measuring phosphorylation status of downstream targets (e.g., Akt at Ser473 and ERα at Ser167) via Western blotting. MPP dihydrochloride reduces Akt/ERα phosphorylation in a dose-dependent manner, as shown in RL95-2 cells treated with 10–25 μM concentrations . Compare with ERβ-selective antagonists to confirm specificity .
Q. What are the standard protocols for preparing MPP dihydrochloride stock solutions?
- Methodological Answer : Dissolve MPP dihydrochloride in DMSO at 30 mg/mL (based on molecular weight: 542.5 g/mol). For a 10 mM stock, dilute 5.42 mg in 1 mL DMSO. Store aliquots at 2–8°C in airtight, light-protected vials. Include vehicle controls (DMSO-only) to rule out solvent effects . Follow institutional SOPs for hazardous chemical handling .
Q. How to validate the specificity of MPP dihydrochloride for ERα over other receptors?
- Methodological Answer : Perform competitive binding assays using ERβ ligands (e.g., PHTPP) or siRNA-mediated ERα knockdown. In SERT+ mice, ERα-specific antagonism by MPP dihydrochloride (2 mg/kg/day) was confirmed by comparing phenotypic outcomes with ERβ inhibitors .
Advanced Research Questions
Q. How to resolve contradictions in MPP dihydrochloride’s effects across cell lines or experimental models?
- Methodological Answer : Perform cross-model comparisons using standardized protocols. For example, Neuro2A cells treated with MPP+ (a mitochondrial stressor) showed differential viability responses compared to RL95-2 cells. Use transcriptomic profiling to identify cell-specific pathways (e.g., apoptosis vs. proliferation) and validate with CRISPR-Cas9 gene editing .
Q. How to design experiments assessing MPP dihydrochloride’s neuroprotective effects against mitochondrial stress?
- Methodological Answer : Induce mitochondrial stress in neuronal models (e.g., Neuro2A cells) using MPP+ (1–5 mM), then co-treat with MPP dihydrochloride (10–20 μM). Measure viability via LIVE/DEAD assays and mitochondrial membrane potential (ΔΨm) using JC-1 dye. Use one-way ANOVA with post-hoc Dunnett’s test for statistical analysis .
Q. How to integrate transcriptomic/proteomic data with phenotypic outcomes in MPP dihydrochloride studies?
- Methodological Answer : Combine RNA-seq or LC-MS/MS data with phenotypic assays (e.g., cell index, apoptosis markers) to identify ERα-regulated pathways. For example, MPP dihydrochloride downregulates PI3K/Akt signaling in RL95-2 cells. Validate findings with qPCR (e.g., ESR1, AKT1) and functional rescue experiments .
Q. What metadata standards ensure reproducibility in MPP dihydrochloride experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
